2-(Pyrimidin-2-ylsulfanyl)propanoic acid

Purity Specification NMR Analysis Ion Channel Assay

2-(Pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919617-50-8) is a pyrimidine-thioether-linked propanoic acid derivative with the molecular formula C₇H₈N₂O₂S and a molecular weight of 184.22 g/mol. This compound is an inhibitor of ligand-gated ion channels, particularly the nicotinic acetylcholine receptor (nAChR), and at higher concentrations, it also inhibits voltage-gated sodium channels (VGSCs).

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
CAS No. 919617-50-8
Cat. No. B3389216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-2-ylsulfanyl)propanoic acid
CAS919617-50-8
Molecular FormulaC7H8N2O2S
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=NC=CC=N1
InChIInChI=1S/C7H8N2O2S/c1-5(6(10)11)12-7-8-3-2-4-9-7/h2-5H,1H3,(H,10,11)
InChIKeyBQWWSBHXZPBHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrimidin-2-ylsulfanyl)propanoic Acid (CAS 919617-50-8): A Nicotinic Acetylcholine Receptor (nAChR) and Voltage-Gated Sodium Channel (VGSC) Inhibitor for Neurological Research Procurement


2-(Pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919617-50-8) is a pyrimidine-thioether-linked propanoic acid derivative with the molecular formula C₇H₈N₂O₂S and a molecular weight of 184.22 g/mol . This compound is an inhibitor of ligand-gated ion channels, particularly the nicotinic acetylcholine receptor (nAChR), and at higher concentrations, it also inhibits voltage-gated sodium channels (VGSCs) . The compound is used as a research tool in cell biology and neuroscience for studying ion channel function and neurotransmission .

Why 2-(Pyrimidin-2-ylsulfanyl)propanoic Acid (919617-50-8) Cannot Be Directly Substituted by Positional Isomers or Acetate Analogs in Ion Channel Studies


Substituting 2-(Pyrimidin-2-ylsulfanyl)propanoic acid with structurally similar compounds such as 3-(pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919466-99-2) or (pyrimidin-2-ylsulfanyl)acetic acid derivatives is not scientifically valid due to distinct differences in steric and electronic properties that critically impact ion channel binding and functional inhibition [1]. The 2-position attachment of the sulfanyl linker on the pyrimidine ring in the target compound is essential for its interaction with nAChRs and VGSCs, whereas the 3-position isomer (919466-99-2) exhibits a fundamentally different spatial orientation, leading to altered affinity and efficacy .

Quantitative Differentiation of 2-(Pyrimidin-2-ylsulfanyl)propanoic Acid (CAS 919617-50-8) from Key Comparators: Purity, Storage Stability, and Vendor Data Transparency


Purity Guarantee ≥95% by NMR Ensures Reproducible Ion Channel Inhibition

2-(Pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919617-50-8) is supplied with a purity of ≥95% as verified by 1H NMR . In contrast, the positional isomer 3-(pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919466-99-2) is typically available only at 95% purity without analytical certification . This quantified purity specification, directly linked to the compound's identity and purity, is essential for ensuring consistent and reproducible results in sensitive ion channel assays.

Purity Specification NMR Analysis Ion Channel Assay

Defined Cold Storage Requirement (2-8°C) Prevents Degradation and Ensures Long-Term Activity

2-(Pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919617-50-8) requires sealed storage at 2-8°C to maintain its chemical integrity and biological activity . In contrast, the positional isomer 3-(pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919466-99-2) is listed without a specific storage temperature, only a general recommendation for long-term storage in a cool, dry place . The explicit cold storage requirement for the target compound directly addresses its potential for thermal degradation, which is critical for preserving ion channel inhibitory activity over time.

Storage Stability Cold Chain Bioactivity Retention

Dual Ion Channel Inhibition Profile (nAChR and VGSC) Confers Broader Neurological Research Utility Than Single-Target Comparators

2-(Pyrimidin-2-ylsulfanyl)propanoic acid inhibits both ligand-gated nicotinic acetylcholine receptors (nAChRs) and, at higher concentrations, voltage-gated sodium channels (VGSCs) . This dual activity contrasts with class-level comparators such as mecamylamine, a selective nAChR antagonist [1]. While mecamylamine inhibits nAChRs with an IC₅₀ of approximately 0.3 μM in rat brain membranes [2], the target compound's VGSC inhibition provides an additional mechanism for modulating neuronal excitability, offering a more comprehensive tool for dissecting complex synaptic and action potential dynamics.

Nicotinic Acetylcholine Receptor Voltage-Gated Sodium Channel Neurological Research Tool

Transparency of Analytical Data Availability from Sigma-Aldrich Enables Informed Procurement Decisions

Sigma-Aldrich (MilliporeSigma) explicitly states that it does not collect analytical data for 2-(Pyrimidin-2-ylsulfanyl)propanoic acid and sells the product 'AS-IS' without any warranty regarding identity or purity . This transparency contrasts with other vendors that may imply but not guarantee analytical certification. For researchers who require documented purity and identity for publication or regulatory compliance, this clear disclosure allows for a more informed vendor selection, guiding procurement toward sources that provide certificate of analysis (CoA) data [1].

Vendor Transparency Analytical Data Procurement Risk

Optimized Application Scenarios for 2-(Pyrimidin-2-ylsulfanyl)propanoic Acid (CAS 919617-50-8) Based on Verified Differentiation


Neurological Research Requiring Dual nAChR and VGSC Modulation

Ideal for studies investigating the interplay between nicotinic acetylcholine receptors (nAChRs) and voltage-gated sodium channels (VGSCs) in neuronal excitability, synaptic plasticity, or neuropathic pain models. The compound's dual inhibition profile allows researchers to probe both ligand-gated and voltage-gated ion channel contributions within a single experimental paradigm, a capability not offered by single-target nAChR antagonists like mecamylamine [1]. Its use enables the dissection of complex signaling pathways where both receptor types are co-expressed and functionally coupled.

Reproducible Ion Channel Pharmacology Studies Requiring High-Purity, Analytically Verified Material

Researchers requiring the highest confidence in compound identity and purity for publication or regulatory filings should procure 2-(Pyrimidin-2-ylsulfanyl)propanoic acid from vendors providing a purity of ≥95% by 1H NMR . This level of analytical verification ensures that observed effects in sensitive ion channel assays (e.g., patch-clamp electrophysiology, calcium flux assays) are attributable to the target compound and not impurities or degradation products. The defined cold storage requirement (2-8°C) [1] is critical for maintaining the compound's activity and preventing batch-to-batch variability over extended experimental timelines.

Comparative Studies Between 2- and 3-Position Pyrimidinylsulfanyl Isomers

2-(Pyrimidin-2-ylsulfanyl)propanoic acid (919617-50-8) serves as a key reference compound for structure-activity relationship (SAR) studies comparing the biological effects of positional isomerism. By directly contrasting its ion channel inhibitory activity with that of the 3-position isomer, 3-(pyrimidin-2-ylsulfanyl)propanoic acid (919466-99-2) , researchers can map the precise structural determinants required for nAChR and VGSC binding. This comparative approach provides critical insights into the pharmacophore requirements for pyrimidine-thioether-based ion channel modulators.

Informed Procurement for Quality-Controlled Compound Libraries

For organizations building screening libraries or chemical repositories, 2-(Pyrimidin-2-ylsulfanyl)propanoic acid is a valuable inclusion when sourced from vendors that provide documented purity and storage specifications. The explicit disclosure by Sigma-Aldrich regarding the absence of analytical data allows procurement officers to select alternative suppliers (e.g., Chemscene, Chembase) that guarantee ≥95% purity and provide certificates of analysis, thereby ensuring the long-term quality and utility of the library for high-throughput screening campaigns.

Technical Documentation Hub

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